molecular formula C12H16O2 B12124864 2-Phenylhexanoic acid CAS No. 24716-09-4

2-Phenylhexanoic acid

Cat. No.: B12124864
CAS No.: 24716-09-4
M. Wt: 192.25 g/mol
InChI Key: PGIOANNVJQQCDT-UHFFFAOYSA-N
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Description

2-Phenylhexanoic acid is an organic compound with the molecular formula C12H16O2. It is a carboxylic acid with a phenyl group attached to the second carbon of a hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylhexanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+C6H11COClAlCl3C6H5C6H11COOH\text{C}_6\text{H}_6 + \text{C}_6\text{H}_{11}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}_6\text{H}_{11}\text{COOH} C6​H6​+C6​H11​COClAlCl3​​C6​H5​C6​H11​COOH

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with hexanoic acid chloride to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation or Grignard reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Phenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylhexanoic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Phenylhexanoic acid derivatives.

    Reduction: 2-Phenylhexanol.

    Substitution: Nitro- or sulfonyl-phenylhexanoic acids.

Scientific Research Applications

2-Phenylhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Phenylhexanoic acid can be compared with other similar compounds, such as:

    Phenylacetic acid: Similar structure but with a shorter carbon chain.

    Phenylpropanoic acid: Similar structure with a three-carbon chain.

    Phenylbutanoic acid: Similar structure with a four-carbon chain.

These compounds share some chemical properties but differ in their chain length and specific applications, highlighting the uniqueness of this compound in terms of its specific uses and properties.

Properties

CAS No.

24716-09-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-phenylhexanoic acid

InChI

InChI=1S/C12H16O2/c1-2-3-9-11(12(13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,13,14)

InChI Key

PGIOANNVJQQCDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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